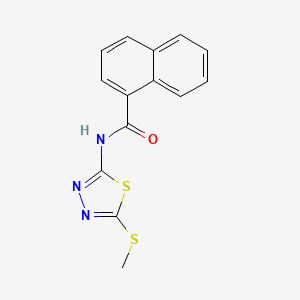

![molecular formula C13H16ClN3O B2531358 6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide CAS No. 1092346-73-0](/img/structure/B2531358.png)

6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide is a derivative of imidazo[1,2-a]pyridine, which is a class of compounds known for their central nervous system activities. These compounds have been synthesized and studied for their potential to interact with brain receptors, particularly in displacing [3H]diazepam from rat brain membranes. The presence of chloro and methoxy groups, especially at the 6-position, has been found to enhance binding affinity .

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine analogs involves multiple steps, including the formation of 2-aryl-3-(benzamidomethyl and methoxy) groups followed by the introduction of chloro or methoxy substituents at various positions on the imidazo[1,2-a]pyridine core. The specific synthesis route for this compound is not detailed in the provided papers, but similar compounds have been synthesized through reactions such as ring closure, Suzuki coupling, hydrolysis, and amidation .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been confirmed using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry (MS). Additionally, single-crystal X-ray diffraction has been employed to determine the crystal structure, which can be further analyzed and optimized using density functional theory (DFT) to ensure consistency with experimental data. The molecular structure is crucial for understanding the interaction of these compounds with biological targets .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives undergo several chemical reactions during their synthesis, including ring closure, which is essential for forming the bicyclic structure, and the Suzuki reaction, which is a cross-coupling reaction used to introduce aryl groups. Hydrolysis and amidation reactions are also involved in the final steps to introduce the amide functionality. These reactions are critical for the formation of the final compound with the desired substituents and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can be explored through DFT calculations, which provide insights into the molecular electrostatic potential and frontier molecular orbitals. These properties are indicative of the compound's reactivity, stability, and potential interactions with biological targets. The electrostatic potential can highlight regions of the molecule that are prone to nucleophilic or electrophilic attack, while the frontier molecular orbitals can give information about the energy levels involved in chemical bonding and reactions .

Wissenschaftliche Forschungsanwendungen

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including those related to 6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide, have been reviewed for their antitumor activities. Some derivatives have progressed past preclinical testing, demonstrating potential as antitumor drugs and compounds with various biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

The versatility of heterocyclic N-oxide derivatives, including imidazole-based compounds, showcases their significance in organic synthesis, catalysis, and medicinal applications. These derivatives exhibit diverse functionalities, notably in asymmetric catalysis and synthesis, highlighting their importance in drug development (Li et al., 2019).

Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-b]pyridazine framework, closely related to the chemical , plays a vital role in medicinal chemistry. It serves as a privileged scaffold for producing various bioactive molecules, including successful kinase inhibitors. This review details the structure-activity relationships (SAR) and therapeutic applications of imidazo[1,2-b]pyridazine-containing derivatives (Garrido et al., 2021).

Imidazo[1,2-a]pyrimidines and Related Compounds

Research on imidazo[1,2-a]pyrimidine derivatives, including synthetic methods and their applications in biological activities, highlights the broad utility of this heterocyclic scaffold. The review aims to provide a comprehensive understanding of these derivatives' synthesis and applications, offering insights into their potential uses (Kobak & Akkurt, 2022).

Pyrimidine Appended Optical Sensors

Pyrimidine derivatives, akin to imidazole derivatives, are notable for their use as optical sensors and have a wide range of biological and medicinal applications. This review encompasses the literature from 2005 to 2020 on pyrimidine-based optical sensors, demonstrating their significance in both sensing and biological contexts (Jindal & Kaur, 2021).

Wirkmechanismus

Target of Action

The primary target of 6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide is the β-site amyloid precursor protein-cleaving enzyme (BACE) . BACE is a critical enzyme in the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer’s disease patients.

Mode of Action

The compound acts as an inhibitor of BACE . By binding to the active site of the enzyme, it prevents the cleavage of the amyloid precursor protein, thereby reducing the production of amyloid beta.

Eigenschaften

IUPAC Name |

6-chloro-N-pentan-2-ylimidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O/c1-3-4-9(2)15-13(18)11-8-17-7-10(14)5-6-12(17)16-11/h5-9H,3-4H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXONGWSDKUAQAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC(=O)C1=CN2C=C(C=CC2=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B2531275.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2531276.png)

![N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2531279.png)

![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2531284.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2531285.png)

![3-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2531287.png)

![(Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile](/img/structure/B2531288.png)

![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-ethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531292.png)